molecular formula C6H6N2O2 B3044116 2-Nitroaniline-3,4,5,6-D4 CAS No. 204244-80-4

2-Nitroaniline-3,4,5,6-D4

Cat. No.: B3044116
CAS No.: 204244-80-4
M. Wt: 142.15 g/mol
InChI Key: DPJCXCZTLWNFOH-RHQRLBAQSA-N
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Description

4-Nitroaniline-2,3,5,6-D4 (CAS 64164-08-5) is a deuterated derivative of 4-nitroaniline, where four hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by deuterium (D). Its molecular formula is C₆D₄H₂N₂O₂, with a molecular weight of 142.15 g/mol . This stable isotope-labeled compound is primarily used as an internal standard in mass spectrometry and environmental analysis to enhance detection accuracy by minimizing isotopic interference . It is commercially available with a purity of >95% (HPLC) and is classified under building blocks and analytical standards .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJCXCZTLWNFOH-RHQRLBAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)[N+](=O)[O-])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitroaniline-3,4,5,6-D4 can be synthesized through several methods. One common method involves the reaction of 2-nitrochlorobenzene with ammonia:

ClC6H4NO2+2NH3H2NC6H4NO2+NH4Cl\text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ClC6​H4​NO2​+2NH3​→H2​NC6​H4​NO2​+NH4​Cl

This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps to purify the compound and ensure its isotopic labeling is accurate .

Chemical Reactions Analysis

Types of Reactions

2-Nitroaniline-3,4,5,6-D4 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group, forming 2-phenylenediamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

    Diazotization: The amine group can be diazotized to form diazonium salts, which are precursors to various dyes.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of catalysts.

    Substitution: Reagents such as ammonia or other nucleophiles are used under controlled conditions.

    Diazotization: Sodium nitrite and hydrochloric acid are typically used for diazotization reactions.

Major Products Formed

    Reduction: 2-Phenylenediamine

    Substitution: Various substituted anilines

    Diazotization: Diazonium salts, which can be further transformed into azo dyes.

Scientific Research Applications

2-Nitroaniline-3,4,5,6-D4 is used in a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: The compound is used in studies involving enzyme reactions and metabolic pathways.

    Medicine: It is utilized in the development of drugs and therapeutic agents.

    Industry: The compound is employed in the production of cutting fluids, benzotriazoles, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitroaniline-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to the formation of amines, which are important in various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated nitroaromatic compounds are critical in analytical chemistry for trace analysis. Below is a detailed comparison of 4-Nitroaniline-2,3,5,6-D4 with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Deuterium Substitution Key Applications Purity/Specifications
4-Nitroaniline-2,3,5,6-D4 C₆D₄H₂N₂O₂ 142.15 64164-08-5 Positions 2,3,5,6 Mass spectrometry, environmental analysis >95% (HPLC)
3-Nitroaniline-2,4,5,6-D4 C₆D₄H₂N₂O₂ 142.15 115044-52-5 Positions 2,4,5,6 Isotopic tracing, synthetic intermediates 98 atom% D
4-Nitrophenol-2,3,5,6-D4 C₆D₄HNO₃ 143.13 93951-79-2 Positions 2,3,5,6 Environmental pollutant analysis 98 atom% D
4-Nitrotoluene-2,3,5,6-D4 C₇D₄H₃NO₂ 141.16 N/A Positions 2,3,5,6 Industrial solvent studies 99 atom% D
2-Nitroaniline-4,6-D2 C₆H₃D₂N₂O₂ 140.12 N/A Positions 4,6 Limited use in niche spectroscopy Synthetic grade

Key Differences and Research Findings

Deuterium Substitution Patterns: 4-Nitroaniline-D4 and 3-Nitroaniline-D4 share the same molecular weight but differ in nitro group positions (para vs. meta), affecting their polarity and reactivity. The para-substituted derivative (4-nitro) exhibits higher thermal stability due to symmetric charge distribution . 4-Nitrophenol-D4 introduces a hydroxyl group, increasing solubility in aqueous matrices compared to nitroaniline derivatives, making it ideal for environmental water analysis .

Analytical Utility: 4-Nitroaniline-D4 is preferred over 2-Nitroaniline-D2 in quantitative MS due to complete deuteration at four positions, reducing hydrogen back-exchange artifacts . 4-Nitrotoluene-D4 is less polar than nitroaniline analogs, suited for non-polar solvent systems in industrial applications .

Synthetic Challenges: 3-Nitroaniline-D4 synthesis requires stringent control to avoid isomer contamination (e.g., 2- or 4-nitro byproducts), as noted in nitration reaction studies . 4-Nitrophenol-D4 production often involves deuterated sulfuric acid catalysts to ensure high isotopic purity (>98%) .

Safety and Handling :

  • Nitroaromatic compounds are generally irritants (e.g., 4-Nitroaniline : UN1661, Hazard Class IRRITANT) . Deuterated forms retain similar hazards but require additional precautions due to isotopic labeling costs .

Biological Activity

2-Nitroaniline-3,4,5,6-D4 is an isotopically labeled derivative of 2-nitroaniline, characterized by the presence of deuterium atoms at positions 3, 4, 5, and 6 of the aniline ring. This compound is significant in various scientific fields including chemistry, biology, and medicine due to its unique properties and potential applications.

  • IUPAC Name : 2,3,4,5-tetradeuterio-6-nitroaniline
  • CAS Number : 204244-80-4
  • Molecular Formula : C6H6D4N2O2

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitrochlorobenzene with ammonia under controlled conditions. The following reaction illustrates this process:

ClC6H4NO2+2NH3H2NC6H4NO2+NH4Cl\text{ClC}_6\text{H}_4\text{NO}_2+2\text{NH}_3\rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2+\text{NH}_4\text{Cl}

This method ensures the incorporation of deuterium and the formation of the desired nitroaniline derivative.

The biological activity of this compound is primarily attributed to its nitro group. This group can be reduced to form reactive intermediates that interact with biological molecules, leading to various biochemical processes. The compound has been investigated for its effects on enzyme reactions and metabolic pathways.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that compounds structurally related to nitroanilines exhibit antitumor properties. A study highlighted the synthesis of diarylpentanoids related to nitroanilines that displayed significant antitumor activity in vitro against various cancer cell lines .
  • Enzyme Inhibition : A study demonstrated that derivatives of nitroanilines can inhibit specific enzymes involved in metabolic pathways. The mechanism often involves binding to the active site or altering enzyme conformation.
  • Antibacterial Properties : Certain studies have reported that nitroaniline derivatives show antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicated that modifications at the ortho or para positions significantly enhance antibacterial efficacy .

Comparative Analysis

CompoundBiological ActivityReference
2-NitroanilineModerate antibacterial effects
DiarylpentanoidsAntitumor and anti-inflammatory
Ppicolinic acidNeuroprotective effects

Chemistry

In synthetic organic chemistry, this compound serves as a precursor for synthesizing various organic compounds including pharmaceuticals and dyes. Its isotopic labeling allows for tracing studies in metabolic research.

Medicine

The compound's potential in drug development has been explored due to its ability to interact with biological systems. It is being studied for its role in developing therapeutic agents targeting specific diseases.

Industrial Use

In industry, this compound is utilized in producing cutting fluids and other chemicals. Its unique properties make it suitable for various applications where isotopic labeling is advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitroaniline-3,4,5,6-D4
Reactant of Route 2
Reactant of Route 2
2-Nitroaniline-3,4,5,6-D4

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